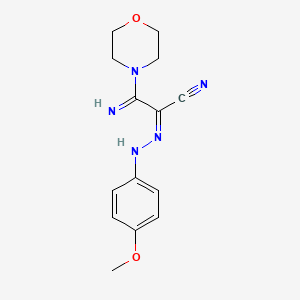![molecular formula C18H15BrClNO B5484394 (2E)-3-[3-bromo-4-(propan-2-yloxy)phenyl]-2-(2-chlorophenyl)prop-2-enenitrile](/img/structure/B5484394.png)
(2E)-3-[3-bromo-4-(propan-2-yloxy)phenyl]-2-(2-chlorophenyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[3-bromo-4-(propan-2-yloxy)phenyl]-2-(2-chlorophenyl)prop-2-enenitrile is an organic compound characterized by its unique structure, which includes a bromo-substituted phenyl ring, a chlorophenyl group, and a nitrile functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-bromo-4-(propan-2-yloxy)phenyl]-2-(2-chlorophenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 4-(propan-2-yloxy)phenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide.
Nitrile Formation: The brominated intermediate is then subjected to a reaction with 2-chlorobenzaldehyde in the presence of a base like sodium hydroxide to form the nitrile group.
Condensation: The final step involves a condensation reaction to form the this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-[3-bromo-4-(propan-2-yloxy)phenyl]-2-(2-chlorophenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2E)-3-[3-bromo-4-(propan-2-yloxy)phenyl]-2-(2-chlorophenyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2E)-3-[3-bromo-4-(propan-2-yloxy)phenyl]-2-(2-chlorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Caffeine: An alkaloid with a purine structure.
4-Hydroxy-7-(trifluoromethyl)quinoline: A quinoline derivative with a trifluoromethyl group.
Uniqueness
(2E)-3-[3-bromo-4-(propan-2-yloxy)phenyl]-2-(2-chlorophenyl)prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
(E)-3-(3-bromo-4-propan-2-yloxyphenyl)-2-(2-chlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClNO/c1-12(2)22-18-8-7-13(10-16(18)19)9-14(11-21)15-5-3-4-6-17(15)20/h3-10,12H,1-2H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNGWSDTWMXMSV-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=C2Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5484312.png)
![4-[(4-Ethylpiperazin-1-yl)methyl]-2-phenyl-1,3-thiazole](/img/structure/B5484317.png)
![[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(1-methylindazol-3-yl)methanone](/img/structure/B5484325.png)

![(1R*,2R*,6S*,7S*)-4-{[4-(methylsulfonyl)phenyl]acetyl}-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5484347.png)
![N-(4-ethoxyphenyl)-6-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B5484351.png)

![4-bromo-N-[(E)-1-(4-chlorophenyl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5484358.png)
![1-(methoxymethyl)-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5484366.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B5484369.png)
![N-[1-(1-D-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-chlorophenyl)urea hydrochloride](/img/structure/B5484375.png)
![3-methyl-7-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5484389.png)
![4-[(2-ethoxypyridin-3-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5484399.png)
![2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide](/img/structure/B5484403.png)
